N~2~-(3-chlorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(3-CHLOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and nitropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-CHLOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the necessary boronic acid derivatives, followed by their coupling with halogenated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(3-CHLOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(3-CHLOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N2-(3-CHLOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-DIAMINE
- N-(3-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
Uniqueness
N2-(3-CHLOROPHENYL)-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of three amine groups, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C16H12ClFN6O2 |
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Molecular Weight |
374.76 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12ClFN6O2/c17-9-2-1-3-12(8-9)21-16-22-14(19)13(24(25)26)15(23-16)20-11-6-4-10(18)5-7-11/h1-8H,(H4,19,20,21,22,23) |
InChI Key |
HBKLQRAJOLXIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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